molecular formula C18H19N3O3S B267525 N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide

N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide

カタログ番号 B267525
分子量: 357.4 g/mol
InChIキー: XYDIDDCDRMWVSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTA is a member of the thiosemicarbazone family, which has been shown to exhibit anti-cancer, anti-viral, and anti-inflammatory activities.

作用機序

The mechanism of action of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In viral infections, this compound has been shown to inhibit the viral protease by binding to the active site and preventing viral replication. In inflammation, this compound has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In viral infections, this compound has been shown to inhibit viral replication, reduce viral load, and improve liver function in animal models. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage.

実験室実験の利点と制限

N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. Another advantage is that it has been shown to have broad-spectrum activity against cancer cells and viral infections, making it a potential candidate for combination therapy. One limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that the synthesis of this compound is complex and requires several steps, which may limit its availability for research purposes.

将来の方向性

There are several future directions for the study of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide. One direction is to further investigate its mechanism of action and identify potential targets for its therapeutic activity. Another direction is to optimize the synthesis method of this compound to improve its purity and yield. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination therapy with other agents should be explored to enhance its therapeutic activity.

合成法

The synthesis of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then acetylated and purified to obtain this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized.

科学的研究の応用

N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been studied for its potential therapeutic properties in various diseases, including cancer, viral infections, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In viral infection research, this compound has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

特性

分子式

C18H19N3O3S

分子量

357.4 g/mol

IUPAC名

N-[(3-acetamidophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S/c1-12(22)19-14-4-3-5-15(11-14)20-18(25)21-17(23)10-13-6-8-16(24-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,19,22)(H2,20,21,23,25)

InChIキー

XYDIDDCDRMWVSX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC

正規SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。